molecular formula C10H9ClO B6609739 7-(chloromethyl)-3-methyl-1-benzofuran CAS No. 2866317-13-5

7-(chloromethyl)-3-methyl-1-benzofuran

Cat. No.: B6609739
CAS No.: 2866317-13-5
M. Wt: 180.63 g/mol
InChI Key: LMDYHKPZPPTCSB-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-3-methyl-1-benzofuran (CAS 2866317-13-5) is an organic compound with the molecular formula C10H9ClO and a molecular weight of 180.63 g/mol . Its structure features a benzofuran core, a privileged scaffold in medicinal chemistry, substituted with a reactive chloromethyl group at the 7-position and a methyl group at the 3-position . The chloromethyl moiety makes this derivative a valuable synthetic intermediate for further functionalization, enabling the construction of more complex molecules for pharmaceutical and materials science research . The benzofuran structure is widely recognized for its significant application potential in drug discovery and bioactive molecule development . Benzofuran derivatives have demonstrated a remarkable range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties, making them attractive skeletons for therapeutic development . For instance, various benzofuran compounds have shown great potential in anticancer research, with some derivatives revealed to inhibit the proliferation of cancer cells . The reactivity of the chloromethyl group in this compound allows researchers to easily generate novel derivatives for screening against these and other biological targets. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(chloromethyl)-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDYHKPZPPTCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C=CC=C12)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Chloromethyl 3 Methyl 1 Benzofuran and Its Precursors

Foundational Synthetic Routes to the Benzofuran (B130515) Nucleus

The creation of the benzofuran scaffold, a bicyclic system comprising a fused benzene (B151609) and furan (B31954) ring, is achievable through numerous synthetic routes. These can be classified mainly into intramolecular cyclization strategies, where a single molecule undergoes ring closure, and multi-component reactions, where several molecules combine in a single step to form the complex structure.

Intramolecular cyclization is a powerful and common method for synthesizing the benzofuran ring system. These reactions typically involve forming a key carbon-oxygen or carbon-carbon bond to close the furan ring onto a pre-existing benzene ring. A variety of substrates and catalysts can be employed to achieve this transformation with high efficiency and control.

One prominent strategy involves the palladium-catalyzed oxidative annulation of phenols and unactivated internal alkynes, which allows for the one-step synthesis of 2,3-disubstituted benzofurans. researchgate.net Similarly, the Sonogashira coupling of terminal alkynes with iodophenols, catalyzed by both palladium and copper, followed by an intramolecular cyclization, provides an effective route to the benzofuran core. acs.orgnih.gov This method has proven tolerant of a wide range of functional groups.

Transition-metal-free approaches have also been developed. A base-promoted intramolecular cyclization of o-bromobenzylketones offers a facile method for creating substituted benzofurans in moderate to good yields. researchgate.net Another innovative, metal-free technique is the acetylene-activated SNAr/intramolecular cyclization cascade, where an ortho-alkynyl substituted aromatic ring reacts with a nucleophile, leading to a 5-endo-dig cyclization to furnish the benzofuran structure. rsc.org This method is advantageous as it tolerates chloro- and bromo-substituents and can be performed in aqueous solvent mixtures. rsc.org

More classical approaches, such as the one-step synthesis from phenols and α-haloketones promoted by titanium tetrachloride, combine a Friedel-Crafts-like alkylation with an intramolecular cyclodehydration to regioselectively form 2-substituted benzofurans. nih.gov

Table 1: Overview of Intramolecular Cyclization Strategies for Benzofuran Synthesis
StrategyKey ReactantsCatalyst/PromoterKey FeaturesReference
Palladium-Catalyzed Oxidative AnnulationPhenols, Internal AlkynesPalladium (Pd)One-step synthesis of 2,3-disubstituted benzofurans. researchgate.net
Sonogashira Coupling/CyclizationIodophenols, Terminal AlkynesPalladium (Pd) / Copper (Cu)Good yields and tolerance of various functional groups. acs.orgnih.gov
Base-Promoted Cyclizationo-BromobenzylketonesPotassium t-butoxideFacile, transition-metal-free method. researchgate.net
Acetylene-Activated SNAr/Cyclizationortho-Alkynyl Halides, Nucleophiles (e.g., Phenols)None (Base-mediated)Metal-free; tolerates halogens; can use water as a solvent. rsc.org
Friedel-Crafts Alkylation/CyclodehydrationPhenols, α-HaloketonesTitanium tetrachloride (TiCl₄)Direct, one-step regioselective synthesis of 2-substituted benzofurans. nih.gov

Multi-component reactions (MCRs) offer a highly efficient pathway for synthesizing complex molecules like benzofurans by combining three or more reactants in a single synthetic operation. This approach is valued for its atom economy and ability to rapidly build molecular diversity.

One such example is a one-pot, five-component reaction that yields tetrazole-benzofuran hybrids. This process combines a Ugi-azide multicomponent reaction with a Pd/Cu-catalyzed intramolecular cyclization, forming six new bonds in a single procedure. rsc.org Another efficient MCR involves the base-catalyzed reaction of aryl/hetryl chalcones, thiosemicarbazide, and 1-(benzofuran-2-yl)-2-bromoethan-1-one to produce complex thiazole-dihydropyrazole-benzofuran hybrids. tandfonline.com

For the direct synthesis of the benzofuran core, a three-component coupling of aldehydes, secondary amines, and alkynes, catalyzed by copper iodide nanoparticles, provides a green and effective method for producing 2,3-disubstituted benzofurans in high yields. researchgate.net Furthermore, a one-pot strategy treating salicylaldehydes, substituted amines, and calcium carbide (as an alkyne source) with a copper bromide catalyst affords amino-substituted benzofurans, highlighting a pathway to medicinally relevant structures. acs.org

Table 2: Selected Multi-Component Reactions for Benzofuran Synthesis
StrategyKey ReactantsCatalyst/PromoterKey FeaturesReference
Ugi-Azide/CyclizationAldehyde, Amine, Isocyanide, Azide, o-IodophenolPalladium (Pd) / Copper (Cu)Forms six new bonds in one pot to create highly substituted benzofurans. rsc.org
Three-Component CouplingAldehydes, Secondary Amines, AlkynesCopper Iodide (CuI) NanoparticlesGreen, efficient synthesis of 2,3-disubstituted benzofurans. researchgate.net
One-Pot Amine/Alkyne/Salicylaldehyde (B1680747)Salicylaldehydes, Amines, Calcium CarbideCopper Bromide (CuBr)Efficient one-pot route to amino-substituted benzofurans. acs.org
Condensation/CyclizationAcetovanillone, 4-Methoxyphenylglyoxal, Meldrum's AcidAcid-catalyzedOne-pot telescoped process leading to functionalized benzofurans. bohrium.com

Regioselective Functionalization for 7-(chloromethyl)-3-methyl-1-benzofuran Synthesis

Once the benzofuran nucleus is formed, or during its formation, specific functional groups must be introduced at the correct positions. For the target molecule, this requires placing a methyl group at the C3 position and a chloromethyl group at the C7 position.

The introduction of a methyl group at the C3 position of the benzofuran ring is a common transformation. A well-established method involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone (B47974) in the presence of a base like potassium carbonate. mdpi.com This reaction proceeds via initial O-alkylation of the phenol (B47542) with chloroacetone, followed by an intramolecular cyclization that forms the furan ring and establishes the 3-methyl substituent.

Alternatively, reactions starting with salicylaldehyde p-tosylhydrazones and calcium carbide, in the presence of a cuprous chloride catalyst, can directly yield methyl-substituted benzofurans. organic-chemistry.org The specific substitution pattern on the starting salicylaldehyde dictates the final placement of other groups on the benzene portion of the molecule.

Direct synthesis of this compound is not extensively documented, necessitating the use of established functionalization reactions applied with regioselective control. uni.lu The functionalization of the C7 position on a pre-formed benzofuran ring is challenging due to the inherent reactivity of the furan ring itself, where electrophilic substitution typically favors the C2 and C3 positions. researchgate.net

However, C-H functionalization on the benzene ring portion of benzofurans is possible. For instance, the photocatalytic carboxylation of a hydroxybenzothiophene has been shown to occur with high regioselectivity at the C7 position, demonstrating that this site is accessible for electrophilic attack under specific conditions. hw.ac.uk

A plausible route to introduce the chloromethyl group at the C7 position of a 3-methylbenzofuran (B1293835) precursor would be a targeted electrophilic substitution, such as a Friedel-Crafts-type chloromethylation. This reaction typically uses reagents like paraformaldehyde and hydrogen chloride with a Lewis acid catalyst. The directing effects of the furan oxygen and the 3-methyl group would influence the regiochemical outcome of this substitution on the benzene ring. While C2 and C3 are most nucleophilic, if these positions are blocked, substitution on the benzene ring occurs, with C4 and C7 being potential sites. hw.ac.uk Achieving selectivity for the C7 position would likely require careful optimization of reaction conditions and potentially the use of directing groups.

Two primary strategic approaches, convergent and divergent, can be envisioned for the synthesis of this compound.

A divergent synthesis would begin with a common, readily available intermediate, such as 3-methylbenzofuran. sigmaaldrich.com This precursor would then undergo a series of reactions to introduce the desired functionality. The key step in this pathway would be the regioselective chloromethylation at the C7 position, as discussed previously. This approach is efficient if the selective functionalization can be achieved in high yield.

A convergent synthesis , in contrast, involves preparing key fragments of the molecule separately before combining them in the final stages. For this target molecule, a convergent approach could involve:

Synthesizing a phenol that already contains the chloromethyl group at the desired position relative to the hydroxyl group (e.g., 2-hydroxy-3-chloromethyl-toluene or a related isomer).

Reacting this pre-functionalized phenol with a three-carbon synthon, such as chloroacetone, to construct the 3-methylfuran (B129892) ring via O-alkylation and subsequent cyclization. mdpi.com

This convergent strategy offers the advantage of avoiding potentially problematic regioselectivity issues in the final steps, as the substitution pattern on the benzene ring is fixed from the start.

Derivatization Strategies Utilizing this compound as a Synthetic Intermediate

The presence of the electrophilic chloromethyl group at the C-7 position makes this compound an ideal substrate for a variety of follow-on reactions to build more complex molecular architectures.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The benzylic chloride of this compound is highly susceptible to nucleophilic attack, allowing for the facile introduction of a wide range of functional groups. This reactivity is analogous to that of other halomethyl-substituted benzofurans. For instance, ethyl 3-(bromomethyl)benzofuran-2-carboxylate has been shown to undergo efficient nucleophilic substitution with morpholine (B109124) in the presence of potassium carbonate and potassium iodide. nih.gov The iodide ion can enhance the reaction rate by in situ conversion of the chloride to a more reactive iodide leaving group. nih.gov

A variety of nucleophiles can be employed in these reactions, leading to diverse derivatives.

NucleophileReagent ExampleProduct Functional Group
AmineMorpholine, PiperidineAminomethyl
ThiolSodium thiomethoxideThiomethyl ether
Alcohol/PhenolSodium ethoxide, Sodium phenoxideAlkoxymethyl/Aryloxymethyl ether
CyanideSodium cyanideCyanomethyl (Nitrile)
AzideSodium azideAzidomethyl

These substitution reactions provide a straightforward pathway to novel amines, ethers, nitriles, and other derivatives, which can serve as key intermediates for pharmacologically active compounds. For example, hydrazides prepared from related benzofuran precursors have been used to synthesize thiosemicarbazides and hydrazones with potential antitumor activities. nih.govtandfonline.com

Annulation and Ring-Forming Reactions (e.g., Pictet-Spengler Type, Cyclization Cascade)

The functional handle provided by the chloromethyl group can be elaborated and then used in intramolecular cyclization reactions to construct new fused ring systems.

Pictet-Spengler Type Reactions: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. beilstein-journals.orgnih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization). nih.govresearchgate.net To utilize this compound in a Pictet-Spengler reaction, it would first need to be converted into a suitable amine substrate. For example, the chloromethyl group could be converted to a cyanomethyl group via nucleophilic substitution, which could then be reduced to a 2-(3-methyl-1-benzofuran-7-yl)ethanamine. This amine could then react with an aldehyde in a Pictet-Spengler cyclization to form a novel polycyclic heterocyclic system fused to the benzofuran core. nih.govresearchgate.net

Cyclization Cascades: this compound can also participate in more complex reaction cascades. A notable example is the copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines, which proceeds through a radical addition and intramolecular cyclization cascade. nih.gov This process leads to the formation of tetrahydrobenzofuro[3,2-b]quinolines. In this type of transformation, the 2-(chloromethyl)aniline (B37990) acts as a radical precursor. A similar strategy could be envisioned where the this compound itself or a derivative acts as a key component in a metal-catalyzed annulation, leveraging the reactivity of the C-7 substituent to build complex polycyclic structures. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Copper(I)-Catalyzed)

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The chloromethyl group, or derivatives thereof, on the benzofuran ring can participate in such transformations.

Copper(I)-Catalyzed Reactions: Copper catalysis is particularly relevant for C-N, C-O, and C-S bond formation. researchgate.net A significant application involving benzofurans is the copper(I)-catalyzed dearomatization reaction with 2-(chloromethyl)anilines, which constructs tetrahydrobenzofuro[3,2-b]quinolines and 2-(quinolin-2-yl)phenols. nih.gov The reaction mechanism involves the formation of a radical species from the chloromethylaniline, which then adds to the benzofuran ring, initiating a cyclization cascade. nih.gov This methodology highlights the potential to engage the benzofuran core in complex transformations initiated by a remote reactive site.

Furthermore, copper catalysts are known to mediate intramolecular dehydrogenative C-O coupling reactions to form fused benzofuran systems. nih.gov While this specific reaction involves a hydroxyl group, the this compound could be converted to a 7-(hydroxymethyl) or 7-hydroxy derivative to participate in similar copper-catalyzed ring closures. Tandem palladium/copper-catalyzed Sonogashira coupling followed by intramolecular cyclization is another powerful strategy used to synthesize benzofuran derivatives from o-iodophenols and terminal alkynes, demonstrating the utility of copper co-catalysts in building the benzofuran scaffold itself. semanticscholar.org

The table below summarizes the key reactions involving copper catalysis relevant to benzofuran synthesis and derivatization.

Reaction TypeCatalyst SystemSubstratesProduct TypeRef.
Dearomatization/CyclizationCopper(I)Benzofurans, 2-(Chloromethyl)anilinesTetrahydrobenzofuro[3,2-b]quinolines nih.gov
Intramolecular C-H/O-H CouplingCopper Catalyst2-Hydroxy-diaryl derivativesFused Benzofurans (e.g., BTBFs) nih.gov
Sonogashira Coupling/Cyclization(PPh₃)₂PdCl₂ / CuIo-Iodophenols, Terminal AlkynesSubstituted Benzofurans semanticscholar.org

Reactivity Profiles and Mechanistic Investigations of 7 Chloromethyl 3 Methyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

Electrophilic aromatic substitution (SEAr) on the benzofuran ring system is a fundamental reaction class. The regioselectivity of such reactions on 7-(chloromethyl)-3-methyl-1-benzofuran is governed by the combined electronic and steric effects of the substituents on the bicyclic framework. The benzofuran nucleus itself is generally reactive towards electrophiles, with substitution patterns influenced by the heteroatom and the fused benzene (B151609) ring. chemicalbook.com

In principle, electrophilic attack can occur at the furan (B31954) ring (C2 position) or the benzene ring (C4, C5, C6 positions). However, with the C2 and C3 positions already substituted, reactions are directed to the benzene portion of the molecule. The outcome of the substitution is determined by the directing effects of the existing groups: the furan oxygen, the 3-methyl group, and the 7-chloromethyl group.

Furan Oxygen: The oxygen atom is an activating group, donating electron density to the aromatic system via resonance, and is ortho, para-directing. In the context of the benzene ring, this activates the C4 and C6 positions.

3-Methyl Group: The methyl group is a weak activating group through hyperconjugation and induction, and is also ortho, para-directing. Its influence extends to the C2 and C4 positions of the benzofuran system.

7-Chloromethyl Group: This group is weakly deactivating due to the inductive effect of the chlorine atom, and it directs incoming electrophiles to the ortho and para positions relative to itself, which are the C6 and C4 positions, respectively.

Considering these combined influences, the C4 and C6 positions are the most likely sites for electrophilic attack, as they are activated by at least two of the directing groups. The C5 position is the least favored site. The ultimate regioselectivity can be influenced by the specific electrophile and reaction conditions used. rsc.org For instance, nitration using nitric acid and acetic anhydride (B1165640) or Friedel-Crafts acylation are common electrophilic substitution reactions for benzofurans. chemicalbook.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionInfluence of Furan OxygenInfluence of 3-Methyl GroupInfluence of 7-Chloromethyl GroupOverall Predicted Reactivity
C4Activated (para to O)Activated (ortho to Me)Activated (para to CH₂Cl)Highly Favored
C5NeutralNeutralNeutral (meta to CH₂Cl)Disfavored
C6Activated (ortho to O)NeutralActivated (ortho to CH₂Cl)Favored

Nucleophilic Displacement and Elimination Reactions of the Chloromethyl Functionality

The 7-(chloromethyl) group is a primary benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 mechanisms. ucalgary.ca Given that this compound is a primary halide, it is expected to react primarily through an SN2 pathway with a wide range of nucleophiles. ucalgary.ca

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. Stronger nucleophiles will facilitate this reaction. Potential competing reactions include SN1 and elimination (E2). An SN1 mechanism, which proceeds through a resonance-stabilized benzylic carbocation, might be favored in the presence of a poor nucleophile in a polar, protic solvent. Elimination reactions to form an exocyclic double bond are generally less common for primary benzylic halides but can be induced by strong, sterically hindered bases. ucalgary.calibretexts.org

Table 2: Examples of Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct TypeReaction Pathway
HydroxideNaOH7-(hydroxymethyl)-3-methyl-1-benzofuranSN2
AlkoxideNaOCH₃7-(methoxymethyl)-3-methyl-1-benzofuranSN2
CyanideNaCN(3-methyl-1-benzofuran-7-yl)acetonitrileSN2
AmineNH₃(3-methyl-1-benzofuran-7-yl)methanamineSN2
ThiolateNaSPh3-methyl-7-((phenylthio)methyl)-1-benzofuranSN2

Radical Reaction Pathways in Benzofuran Systems

The this compound molecule can participate in radical reactions, primarily initiated at the benzylic position. The C-Cl bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN, dibenzoyl peroxide) or UV light to form a resonance-stabilized benzylic radical. This benzylic radical is a key intermediate that can undergo various transformations, such as coupling with other radicals or abstraction of a hydrogen atom. ucalgary.ca

Furthermore, the chloromethyl group can serve as a radical precursor in transition metal-catalyzed reactions. For instance, copper(I) species can catalyze the formation of a benzylic radical from 2-(chloromethyl)anilines, which then adds to benzofurans. acs.org A similar mechanism could be envisioned for intramolecular or intermolecular reactions involving this compound, where a single-electron transfer (SET) process from a suitable donor initiates the formation of the benzylic radical. This radical could then be trapped by various radical acceptors.

Acid-Base Reactivity and Protonation/Deprotonation Equilibria

The acid-base properties of this compound are modest. The most significant basic site is the furan oxygen atom, which possesses lone pairs of electrons. However, due to the aromatic nature of the benzofuran ring, these electrons are delocalized, rendering the oxygen a very weak Lewis base. nih.gov In the presence of strong acids, the oxygen can be protonated. This protonation has a profound effect on the reactivity of the ring, as the resulting benzofuranyl cation is strongly deactivated towards further electrophilic attack. The pKa of protonated benzofuran has been estimated to be approximately -16.3, indicating that very strong acidic conditions are required for significant protonation. acs.orgacs.orgacs.org

The hydrogen atoms on the methyl and chloromethyl groups are not appreciably acidic. However, under the influence of a very strong base, there is a possibility of deprotonation from the chloromethyl group, followed by elimination of the chloride ion to form a reactive intermediate, though this is less common than nucleophilic substitution.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the complex reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to model various aspects of its chemical behavior. rsc.org

Electrophilic Aromatic Substitution: Computational methods can map the electron density and electrostatic potential of the molecule. The regions of highest electron density on the aromatic ring would indicate the most probable sites for electrophilic attack. By calculating the energies of the possible sigma complex intermediates for attack at C4, C5, and C6, the regioselectivity of various SEAr reactions can be accurately predicted. rsc.org

Nucleophilic Substitution: The transition states for both SN1 and SN2 reactions at the chloromethyl group can be modeled. Comparing the activation energies for these pathways under different solvent conditions (simulated via continuum solvent models) can help determine the predominant mechanism.

Radical Stability: The stability of the 7-benzofuranylmethyl radical can be calculated and compared to other benzylic radicals. This can provide insight into the facility of radical formation and the thermodynamics of subsequent reactions.

Conformational Analysis: For derivatives synthesized from this compound, computational studies can determine the most stable conformations and the energy barriers for rotation around single bonds, which can be crucial for understanding their biological activity or material properties. rsc.orgrsc.org

These computational insights complement experimental findings, providing a deeper, molecular-level understanding of the reaction mechanisms and transition states involved in the chemistry of this compound.

Table of Mentioned Compounds

Compound Name
This compound
7-(hydroxymethyl)-3-methyl-1-benzofuran
7-(methoxymethyl)-3-methyl-1-benzofuran
(3-methyl-1-benzofuran-7-yl)acetonitrile
(3-methyl-1-benzofuran-7-yl)methanamine
3-methyl-7-((phenylthio)methyl)-1-benzofuran
2-(chloromethyl)aniline (B37990)
Nitric acid
Acetic anhydride

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 7-(chloromethyl)-3-methyl-1-benzofuran is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern due to spin-spin coupling. The proton on the furan (B31954) ring is anticipated to appear as a singlet, and the methyl and chloromethyl protons would also produce singlet signals at characteristic chemical shifts.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic-H7.0 - 7.5Multiplet3H
Furan-H~7.6Singlet1H
CH₂Cl~4.7Singlet2H
CH₃~2.3Singlet3H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
C=C (Aromatic/Furan)100 - 160
C-O150 - 160
C-Cl40 - 50
CH₃10 - 20

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to decipher the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methyl and chloromethyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons to the adjacent furan carbons and from the chloromethyl protons to the aromatic ring carbons, providing key data to piece together the benzofuran (B130515) scaffold.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (Aromatic/Furan)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=C (Aromatic/Furan)1450 - 1600Medium-Strong
C-O-C (Ether)1000 - 1300Strong
C-Cl600 - 800Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₉ClO), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern ([M+2]⁺) with an intensity of about one-third of the molecular ion peak would also be observed. Predicted mass spectral data from PubChem suggests a monoisotopic mass of 180.0342 Da. uni.lu

Predicted Mass Spectrometry Data:

Ion Predicted m/z
[M]⁺180.03365
[M+H]⁺181.04148
[M+Na]⁺203.02342

Source: PubChem CID 165993172 uni.lu

Key fragmentation pathways would likely involve the loss of a chlorine atom, a chloromethyl radical, or a methyl radical.

Chromatographic Methods for Purification and Analytical Assessment

Chromatography operates on the principle of differential partitioning of a compound (analyte) between a stationary phase and a mobile phase. The choice of these phases is critical and is tailored to the specific properties of the analyte, such as polarity and size. For this compound, a moderately polar compound, these techniques are essential for isolating it from starting materials, by-products, and isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It offers high resolution, speed, and sensitivity. The analysis of halogenated benzofurans, such as the isomeric 2-chloromethylbenzofuran, has been approached using HPLC, often coupled with mass spectrometry (HPLC-MS) for enhanced detection and identification. nih.gov However, direct analysis of reactive species like chloromethyl benzofurans by LC-MS with certain ionization techniques can be challenging and may require specialized methods like post-column derivatization to yield a derivative more amenable to analysis. nih.gov

For the analytical assessment of this compound, a reversed-phase HPLC method is typically the most suitable approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.

Method Parameters:

Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) gel column is a common choice for separating moderately polar organic molecules. The nonpolar C18 chains interact with the benzofuran derivative through hydrophobic (van der Waals) forces.

Mobile Phase: A gradient elution using a mixture of water (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B) is often employed. Starting with a higher proportion of water and gradually increasing the organic solvent content allows for the effective elution of compounds with varying polarities.

Detection: A UV detector is highly effective for benzofurans due to the aromatic ring system, which absorbs UV light. The detection wavelength is typically set at or near the compound's absorption maximum (λmax) to ensure high sensitivity.

Flow Rate: A typical flow rate for analytical HPLC is around 1.0 mL/min, which provides a good balance between analysis time and separation efficiency.

The retention time (t_R) of the compound is a key parameter for its identification under specific chromatographic conditions. Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue / Description
Column C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected t_R ~8.5 min (Hypothetical)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale purification via column chromatography. nih.govarkat-usa.org

For the synthesis of this compound, TLC is the ideal tool to track the consumption of the starting materials and the formation of the product. The separation occurs on a plate coated with a thin layer of a stationary phase, most commonly silica gel.

Procedure and Analysis:

Plate Preparation: A small spot of the reaction mixture is applied to the baseline of a silica gel TLC plate. chemistryhall.com

Development: The plate is placed in a sealed chamber containing a shallow pool of a solvent system (eluent). The eluent travels up the plate via capillary action, separating the components of the spotted mixture based on their differential affinity for the stationary phase and solubility in the mobile phase. chemistryhall.com In the synthesis of various benzofuran derivatives, eluent systems composed of nonpolar and polar solvents, such as mixtures of hexanes and ethyl acetate (B1210297) or petroleum ether and ethyl acetate, are commonly used. oregonstate.edunih.gov

Visualization: After development, the plate is dried and the separated spots are visualized. Since benzofurans are often UV-active, placing the plate under a UV lamp (254 nm) will reveal the spots.

Retention Factor (Rf): The position of each spot is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The Rf value is characteristic of a compound in a specific solvent system and helps in its identification. The product, this compound, is expected to have a different Rf value than its precursor(s).

Table 2: Example TLC Monitoring Data for a Synthesis Reaction

Compound / MixtureSolvent System (Hexane:Ethyl Acetate)Observed Rf Value (Hypothetical)
Starting Material (e.g., a substituted phenol)4:10.25
This compound 4:1 0.60
Reaction Mixture (co-spot)4:10.25 and 0.60

By comparing the spots from the reaction mixture to reference spots of the starting material and purified product, a chemist can effectively determine the reaction's progress and completion. The choice of eluent is critical; a system like 4:1 or 5:1 hexane:ethyl acetate often provides good separation for moderately polar compounds like substituted benzofurans. nih.gov

Computational Chemistry and Cheminformatics Applied to 7 Chloromethyl 3 Methyl 1 Benzofuran and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for investigating the properties of molecules. These methods are instrumental in elucidating the electronic environment, potential for chemical reactions, and conformational preferences of benzofuran (B130515) systems.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies on benzofuran derivatives offer a comprehensive picture of their electronic makeup. These studies typically employ basis sets like 6-311G(d,p) and hybrid functionals such as B3LYP to achieve a balance between computational cost and accuracy. nih.govrsc.org Such analyses are crucial for understanding the intrinsic properties of these molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netsemanticscholar.org

For benzofuran analogues, the HOMO is often distributed over the entire molecule, with significant contributions from the benzofuran ring system. The LUMO, conversely, is also typically spread across the molecule. The specific substitution pattern on the benzofuran core significantly influences the energies of these orbitals. For instance, in studies of various benzofuran derivatives, the HOMO-LUMO energy gap has been shown to be a key indicator of the molecule's reactivity. semanticscholar.org In one study on a novel benzofuran derivative, the HOMO-LUMO energy gap was calculated to be 3.732 eV, indicating significant chemical reactivity and the potential for intramolecular charge transfer. semanticscholar.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Benzofuran Analogue

Parameter Energy (eV)
EHOMO -
ELUMO -
Energy Gap (ΔE) 3.732 semanticscholar.org

Data for a specific novel benzofuran derivative, not 7-(chloromethyl)-3-methyl-1-benzofuran.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

In studies of benzofuran-1,2,3-triazole hybrids, MEP maps have been used to identify the likely sites for chemical reactions. researchgate.net The oxygen atom of the benzofuran ring and any electronegative substituents are generally associated with regions of negative potential, making them targets for electrophiles. Conversely, the hydrogen atoms of the aromatic and methyl groups are typically in regions of positive potential. For this compound, the chlorine atom of the chloromethyl group would be expected to create a region of negative electrostatic potential, influencing its reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugation and charge transfer phenomena. rsc.org

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These descriptors are essential for predicting the regioselectivity of chemical reactions. For instance, in a study of a novel benzofuran derivative, local reactivity descriptors identified a specific carbon atom (C7) as being highly susceptible to nucleophilic attack. semanticscholar.org

Table 2: Calculated Global Reactivity Descriptors for a Benzofuran Analogue

Descriptor Value (eV)
Chemical Hardness (η) -
Chemical Potential (μ) -
Electrophilicity Index (ω) -

Specific values are highly dependent on the exact molecular structure and computational method.

Conformational Analysis and Stability

While the benzofuran ring system itself is largely planar, the substituents can have different orientations. For example, in the case of calix researchgate.netbenzofurans, DFT calculations have been used to determine the relative energies of different conformations, such as the cone and saddle forms. uea.ac.uk For this compound, the primary conformational freedom would be the rotation around the C7-CH2Cl bond. Computational methods can be used to calculate the energy profile of this rotation and identify the most stable conformer. The stability of different conformers is determined by a combination of steric and electronic effects.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a virtual window into the dynamic nature of molecules. These methods allow researchers to investigate conformational preferences, intermolecular interactions, and the time-dependent behavior of chemical systems.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule, revealing the accessible shapes and orientations it can adopt. This exploration of conformational space is crucial for understanding a molecule's biological activity, as its shape often dictates its ability to interact with specific biological targets.

For instance, a study on dibenzofuran-based inhibitors of matrix metalloproteinase-12 (MMP-12) utilized molecular dynamics simulations to assess the stability of the ligand-protein complex. nih.gov The simulations showed how the inhibitor and its various functional groups anchored themselves within the active site of the enzyme over the simulation time. nih.gov A similar approach for this compound would be invaluable in understanding its potential interactions with a biological target.

To illustrate the type of data obtained from such a simulation, a hypothetical analysis of the conformational flexibility of the chloromethyl group is presented below. This table shows the relative populations of different rotamers (conformers that differ by rotation around a single bond) of the C-C bond between the benzofuran ring and the chloromethyl group.

RotamerDihedral Angle Range (°)Population (%)
Gauche (-) -90 to -3035
Anti 150 to -15030
Gauche (+) 30 to 9035
This table is illustrative and represents hypothetical data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Numerous QSAR studies have been conducted on various classes of benzofuran derivatives, demonstrating the utility of this approach. For example, a 2D-QSAR study was performed on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to model their vasodilation activity. mdpi.comnih.gov The resulting model showed a strong correlation between the calculated molecular descriptors and the observed biological activity, with a high squared correlation coefficient (R²) of 0.816. mdpi.comnih.gov

The descriptors used in QSAR models can be varied and are chosen based on their relevance to the biological activity being studied. Common descriptors include logP (a measure of lipophilicity), molecular weight, molar refractivity, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

A hypothetical QSAR model for a series of benzofuran analogues targeting a specific enzyme might yield an equation like the one below:

pIC₅₀ = 0.45 * logP - 0.02 * Molecular_Weight + 0.15 * LUMO_Energy + 2.5

This equation suggests that higher lipophilicity and a higher LUMO energy are beneficial for activity, while increased molecular weight is detrimental. Such a model would be invaluable for prioritizing the synthesis of new derivatives, including modifications to the this compound scaffold.

The following table presents hypothetical data for a set of benzofuran analogues and their predicted activity based on a QSAR model.

CompoundlogPMolecular Weight (Da)LUMO Energy (eV)Predicted pIC₅₀
This compound 3.1180.63-1.24.0
Analogue 1 3.5194.66-1.14.2
Analogue 2 2.8166.60-1.33.8
Analogue 3 4.0208.69-1.04.4
This table is illustrative and represents hypothetical data.

Biological and Biomedical Research Investigations of Benzofuran Derivatives Excluding Clinical Applications

Evaluation of Antimicrobial Spectrum and Mechanisms

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Benzofuran (B130515) derivatives have demonstrated notable potential as antibacterial agents, with various studies exploring their efficacy against a spectrum of pathogenic bacteria. taylorandfrancis.com Research indicates that the inhibitory activity of certain synthesized benzofuran compounds is more pronounced against Gram-negative bacteria compared to Gram-positive strains. nih.gov

For instance, a series of benzofuran-triazine hybrids were synthesized and evaluated for their antibacterial action. nih.gov Among the tested compounds, one derivative, 8e , which incorporates an amino benzothiazole (B30560) moiety, emerged as the most potent agent. It displayed significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella enteritidis) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 125 μg/mL. nih.gov

Another study focused on a series of 8-bromo-3-{[phenylmethylidene]amino} nih.govbenzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, which also showed antibacterial properties. nih.gov Similarly, the introduction of a hydroxyl group at the C-6 position and specific substitutions at the C-2 position of the benzofuran ring were found to confer excellent antibacterial activities, with MIC values as low as 0.78-3.12 μg/mL against all tested strains. nih.gov Other research has highlighted that benzofuran derivatives, particularly those with sulphonyl groups, exhibit good to excellent activity, whereas carbonyl derivatives show weaker effects. nih.gov

The following table summarizes the antibacterial activity of selected benzofuran derivatives from various studies.

Compound ClassBacterial StrainsActivity/MeasurementReference
Benzofuran-triazine hybrid (8e)E. coli, B. subtilis, S. aureus, S. enteritidisMIC: 32-125 µg/mL nih.gov
1-(Thiazol-2-yl)pyrazoline derivativeGram-negative bacteriaInhibition zone: 25 mm nih.gov
1-(Thiazol-2-yl)pyrazoline derivativeGram-positive bacteriaInhibition zone: 20 mm nih.gov
6-hydroxyl-benzofuran derivativesVarious bacterial strainsMIC80: 0.78-3.12 µg/mL nih.gov
Mono-benzofuran derivative (47)B. subtilis70% growth inhibition at 200 µM nih.gov

Antifungal Activity Against Pathogenic Fungi

The antifungal potential of benzofuran derivatives is a significant area of research, with many compounds showing potent activity against a variety of pathogenic fungi. nih.govresearchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of N-myristoyltransferase (NMT), an enzyme essential for fungal viability. nih.govresearchgate.net

A series of novel benzofuran-triazole hybrids demonstrated moderate to satisfactory in vitro antifungal activity against five strains of pathogenic fungi. nih.gov Similarly, benzofuran-semicarbazide hybrids were synthesized and tested against eight fungal strains, with some compounds showing significant activity against Aspergillus fumigatus, Candida krusei, and fluconazole-sensitive Candida albicans. researchgate.net Notably, certain derivatives were also active against fluconazole-resistant strains isolated from patients with AIDS, with MIC values between 2-8 μg/mL and 4-32 μg/mL. researchgate.net

In another study, chiral isoxazoline-benzofuran-sulfonamide derivatives were designed and tested. acs.org Compounds 3c , 3i , 3s , and 3r exhibited significant antifungal effects against Sclerotinia sclerotiorum, with EC50 values of 0.42 mg/L, 0.33 mg/L, 0.37 mg/L, and 0.40 mg/L, respectively. These values were superior to the commercial fungicide fluopyram. The most potent compound, 3i , was found to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme of S. sclerotiorum. acs.org

Benzofurazan derivatives have also been evaluated for their activity against important phytopathogenic fungi. nih.gov One compound, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govscielo.org.zaresearchgate.netoxadiazol-4-amine (A3) , showed strong antifungal activity against Rhizoctonia solani, with an IC50 value of 1.91 μg/mL, which is comparable to the control drug Carbendazim. nih.gov

The table below presents findings on the antifungal activity of various benzofuran derivatives.

Compound ClassFungal StrainsActivity/MeasurementReference
Chiral isoxazoline-benzofuran-sulfonamide (3i)S. sclerotiorumEC50: 0.33 mg/L acs.org
Benzofurazan derivative (A3)R. solaniIC50: 1.91 µg/mL nih.gov
Benzofuran-semicarbazide hybridsFluconazole-resistant CandidaMIC: 2-32 µg/mL researchgate.net
EuparinCandida albicansMIC: 7.81 µg/mL researchgate.net
Benzofuran-5-ol derivativesVarious fungal speciesMIC: 1.6-12.5 µg/mL nih.gov

Anti-Parasitic Activity (e.g., Antimalarial Efficacy)

Benzofuran derivatives have emerged as a promising class of compounds in the search for new anti-parasitic agents, particularly for malaria. scielo.org.zammv.org Research has focused on their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their antiplasmodial activity against both a drug-sensitive (3D7) and a multidrug-resistant (K1) strain of P. falciparum. researchgate.netnih.gov The results showed that substitutions on the benzofuranone core significantly influenced activity. For instance, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) was highly active against the 3D7 strain (IC50: 0.28 μM), while (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) showed potent activity against the resistant K1 strain (IC50: 0.654 nM). researchgate.netnih.gov

Another study investigated quinoline-benzofuran hybrids and found them to be effective against the NF54 chloroquine-sensitive strain of P. falciparum. scielo.org.za The study noted that compounds with an amide linkage were an order of magnitude more efficacious than those with an ester linkage. scielo.org.za Furthermore, enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines have been identified as potent antimalarials in vitro, with the (R)-enantiomer of one such compound, (R)-3b , showing superior pharmacological properties. mmv.org

The following table summarizes the antimalarial efficacy of selected benzofuran derivatives.

Compound ClassP. falciparum StrainActivity/Measurement (IC50)Reference
(Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h)K1 (multidrug-resistant)0.654 nM researchgate.netnih.gov
(Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g)3D7 (drug-sensitive)0.28 µM researchgate.netnih.gov
Quinoline-benzofuran hybrids (amide linkage)NF54 (chloroquine-sensitive)Efficacious in vitro scielo.org.za
Enantiopure benzofuran-2-carboxamide (B1298429) ((R)-3b)P. falciparumPotent in vitro activity mmv.org

Anti-Inflammatory and Immunomodulatory Potentials

Benzofuran and its derivatives have been identified as possessing significant anti-inflammatory properties. mdpi.comnih.gov Their mechanism of action often involves the modulation of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). mdpi.comnih.gov

A study on new heterocyclic/benzofuran hybrids revealed that a piperazine/benzofuran hybrid, compound 5d , exhibited an excellent inhibitory effect on the production of nitric oxide (NO), a pro-inflammatory mediator, with an IC50 value of 52.23 ± 0.97 μM. mdpi.com Further investigation showed that this compound significantly inhibited the phosphorylation of key proteins in the NF-κB and MAPK pathways and down-regulated the secretion of pro-inflammatory factors like COX-2, TNF-α, and IL-6 in lipopolysaccharide-stimulated cells. mdpi.comnih.gov In vivo studies also confirmed its ability to regulate inflammatory cells and reduce the expression of inflammatory cytokines. mdpi.comnih.gov

Fluorinated benzofuran and dihydrobenzofuran derivatives have also been investigated for their anti-inflammatory effects. nih.gov Several of these compounds suppressed inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, leading to decreased secretion of inflammatory mediators. The IC50 values for these compounds ranged from 1.2 to 9.04 µM for interleukin-6 (IL-6), 1.5 to 19.3 µM for Chemokine (C-C) Ligand 2, 2.4 to 5.2 µM for nitric oxide, and 1.1 to 20.5 µM for prostaglandin (B15479496) E2. nih.gov

Other Bioactive Properties Explored

Beyond the activities mentioned above, benzofuran derivatives have been explored for other valuable bioactive properties, including antioxidant and neurobiological activities. nih.gov

Antioxidant and Radical Scavenging Activities

Many benzofuran derivatives have shown promise as antioxidant agents, capable of scavenging free radicals and inhibiting oxidative processes. nih.govresearchgate.net The antioxidant capacity is often linked to the number and position of hydroxyl groups on the molecule. researchgate.net

A series of benzofuran-1,3-thiazolidin-4-one derivatives were studied theoretically, and the results indicated their potential for free radical scavenging through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). scholarena.com In another study, a series of synthesized benzofuran hydrazones were evaluated, and the 2-hydroxy-4-(diethylamino)benzylidene derivative 11 showed high antioxidant activity. researchgate.net

The antioxidant activity of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives was also assessed. nih.gov One compound, 1j (with an -OH substitution at the R3 position), was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenate. nih.govkoreascience.kr At a concentration of 100 μM, compound 1j showed 62% inhibition of lipid peroxidation and 23.5% inhibition of DPPH radical formation. nih.gov

The table below highlights the antioxidant activities of some benzofuran derivatives.

Compound Class/DerivativeAssay/MethodActivity/ResultReference
Benzofuran hydrazone (11)DPPH, FRAP, ORACHigh antioxidant activity researchgate.net
7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j)Lipid Peroxidation Inhibition62% inhibition at 100 µM nih.gov
7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j)DPPH Radical Scavenging23.5% inhibition at 100 µM nih.gov
Substituted benzofuran derivatives (6a, 6b, 6d, 6h, 6o, 6p, 6r)DPPH methodVery good antioxidant activity nih.gov

Neurobiological Activities

Benzofuran derivatives have demonstrated potential neuroprotective effects, making them interesting candidates for research into neurodegenerative diseases. mdpi.comscilit.com

A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxic damage. nih.govkoreascience.kr Among the tested compounds, compound 1f (with a -CH3 substitution at the R2 position) showed the most potent and efficacious neuroprotective action, almost comparable to the well-known NMDA antagonist memantine (B1676192) at a 30 µM concentration. koreascience.kr

In another investigation, benzofuran-type stilbenes isolated from Cortex Mori Radicis were assessed for their neuroprotective activity. mdpi.comscilit.com Three compounds, moracin O , moracin R , and moracin P , showed significant protection against glutamate-induced cell death in SK-N-SH cells. Molecular docking studies suggested that these effects might be mediated through the metabotropic glutamate (B1630785) receptor 1 (mGluR1) pathway. mdpi.comscilit.com

Metabolic Regulation (e.g., Antihyperglycemic Effects)

Benzofuran derivatives have emerged as a promising class of compounds in the investigation of metabolic disorders, particularly for their potential antihyperglycemic effects. mdpi.com Research has focused on their ability to modulate key pathways involved in glucose homeostasis.

A series of synthesized benzofuran-based chromenochalcones were evaluated for their antidiabetic activities. nih.govrsc.org Several of these compounds demonstrated a significant stimulatory effect on glucose uptake in L-6 skeletal muscle cells. nih.govrsc.org Notably, compounds 21 , 22 , and 24 from this series showed a significant reduction in blood glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic rat models. nih.govrsc.org Further investigation of compound 24 in db/db mice over a 15-day treatment period revealed effective improvement in postprandial and fasting blood glucose levels, oral glucose tolerance, serum insulin (B600854) levels, and the HOMA-index. nih.govrsc.org

In a different study, arylbenzofurans isolated from the root bark of Morus mesozygia were investigated for their antidiabetic properties. researchgate.net Three isolated compounds, 7-(3-hydroxy-3-methylbutyl)moracin M (1) , moracin P (2) , and moracin M (3) , were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net All three compounds exhibited significantly better inhibition of α-glucosidase than the reference drug acarbose (B1664774). researchgate.net These compounds also showed moderate inhibition of dipeptidyl peptidase-4 (DPP4), another target in diabetes therapy. researchgate.net

The table below summarizes the in vitro α-glucosidase inhibitory activity of these arylbenzofuran derivatives.

CompoundIC₅₀ (µM) for α-glucosidase inhibition
7-(3-hydroxy-3-methylbutyl)moracin M (1) 16.9
Moracin P (2) 16.6
Moracin M (3) 40.9
Acarbose (reference) 486

Data sourced from in vitro studies on arylbenzofurans from Morus mesozygia. researchgate.net

Another line of research focused on 2-acylbenzofurans as potential α-glucosidase inhibitors. nih.gov A series of these derivatives were synthesized and showed significant inhibitory potency, with some compounds demonstrating hypoglycemic activity that exceeded the reference drug acarbose in a rat model of diabetes mellitus. nih.gov

Bone Metabolism Modulation (e.g., Anti-osteoporotic Effects)

The structural scaffold of benzofuran is also being explored for its potential in modulating bone metabolism, with a particular focus on stimulating bone formation to combat osteoporosis. nih.govnih.govjst.go.jp Osteoporosis is characterized by an imbalance between bone resorption and formation, leading to decreased bone mass and an increased risk of fractures. nih.govjst.go.jp

One area of investigation involves the upregulation of bone morphogenetic protein-2 (BMP-2), a key signaling molecule in bone formation. nih.govresearchgate.net A study optimizing a previously identified anti-osteoporosis benzofuran derivative led to the synthesis of twenty new compounds. nih.gov In an ovariectomized rat model of osteoporosis, compound 125 from this series demonstrated improved therapeutic efficacy. nih.gov The anti-osteoporotic activity and the upregulation of BMP-2 protein by compound 125 were also confirmed in a zebrafish model. nih.gov

Another study focused on synthesizing various benzofuran derivatives to identify novel candidates for orally active osteogenic drugs. nih.govjst.go.jp These compounds were assessed for their ability to promote osteoblast differentiation in mouse mesenchymal stem cells. nih.govjst.go.jp Among the tested compounds, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) showed potent activity in promoting osteoblast differentiation. nih.govjst.go.jp

Further in vivo studies in ovariectomized rats revealed that compound 23d increased femoral bone mineral density, bone volume, mineral content, and strength in cortical bone. nih.govjst.go.jp The mechanism of action for its osteoblastogenic activity is suggested to be through the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov

The table below details the effects of compound 23d on bone parameters in an ovariectomized rat model.

ParameterEffect of Compound 23d
Femoral Bone Mineral DensityIncreased
Plasma Bone-type Alkaline Phosphatase ActivityElevated
Femoral Diaphysis Cortical Bone VolumeIncreased
Femoral Diaphysis Cortical Mineral ContentIncreased
Femoral Diaphysis Cortical Bone StrengthIncreased
Trabecular BoneNo significant effect observed

Data from an 8-week study in ovariectomized rats. nih.govjst.go.jp

Applications in Advanced Chemical Synthesis and Functional Materials

Role as Versatile Building Blocks in Organic Synthesis

The utility of 7-(chloromethyl)-3-methyl-1-benzofuran as a building block in organic synthesis stems primarily from the reactivity of its chloromethyl group. This functional group is a key feature, enabling a variety of chemical transformations. The chloromethyl group, being a benzylic-type halide, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups, thereby facilitating the construction of more complex molecular architectures.

The general reactivity of chloromethylated aromatic and heterocyclic compounds is well-established. For instance, palladium-catalyzed cross-coupling reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the known reactivity of similar structures, such as 2-(chloromethyl)furans and other benzofuran (B130515) derivatives, provides a basis for its potential synthetic applications. These reactions often involve nucleophiles like amines, thiols, alcohols, and carbanions, which can displace the chloride to form new derivatives. oregonstate.edu

The presence of the methyl group at the 3-position and the chloro group on the methyl at the 7-position defines its specific reactivity and potential for creating regioselectively substituted benzofuran compounds. researchgate.net The synthesis of various benzofuran derivatives often involves multi-step processes where such reactive intermediates are crucial. uni.lu

Table 1: Key Chemical Properties of this compound

Property Value Source
Molecular Formula C10H9ClO nih.gov
Molecular Weight 180.63 g/mol nih.gov
InChIKey LMDYHKPZPPTCSB-UHFFFAOYSA-N nih.gov

Development of Fluorescent and Photoluminescent Materials

Benzofuran and its derivatives are recognized as a class of compounds with interesting photophysical properties, often exhibiting fluorescence. researchgate.net The extended π-conjugated system of the benzofuran ring is the basis for its emissive properties. Modifications to the benzofuran core, through the introduction of various substituents, can tune these properties, such as the emission wavelength and quantum yield.

Research into fluorescent materials often focuses on creating molecules with high quantum yields, large Stokes shifts, and good photostability. While there is no specific research detailing the fluorescent properties of this compound itself, studies on other substituted benzofurans indicate that the introduction of different functional groups can significantly impact their optical characteristics. For example, the development of chalcone (B49325) derivatives from benzofuran precursors has been shown to yield compounds with tunable spectroscopic and optical properties. researchgate.net

The chloromethyl group on this compound could serve as a reactive site to attach other chromophoric or auxochromic groups, potentially leading to new fluorescent dyes or materials. However, without experimental data on this specific compound, its fluorescent or photoluminescent characteristics remain speculative.

Applications in Sensor Technologies

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions or small molecules, through a change in their fluorescence. Benzofuran-based compounds have been explored for this purpose. The design of such sensors often involves a receptor unit that selectively binds to the target analyte and a fluorophore unit that signals the binding event.

While the potential for this compound in sensor technology has not been specifically investigated, its structure provides a foundation for such applications. The chloromethyl group could be used to link the benzofuran fluorophore to a specific receptor moiety. The development of benzofuran derivatives as fluorescent sensors for various applications is an active area of research. medcraveonline.com

Exploration in Optoelectronic and Electronic Materials

The field of organic electronics utilizes π-conjugated organic molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of the benzofuran ring system make it a candidate for inclusion in such materials.

Derivatives of benzofuran have been investigated for their potential in optoelectronic applications. For instance, certain chalcone derivatives of benzofuran have been studied for their semiconductor and conductivity properties. researchgate.net The ability to modify the benzofuran structure allows for the tuning of its electronic energy levels (HOMO/LUMO) to meet the requirements of specific devices.

The role of this compound in this area would likely be as a precursor or intermediate. The reactive chloromethyl group could enable its incorporation into larger conjugated systems or polymers. However, there is currently a lack of published research exploring the use of this compound in the development of optoelectronic and electronic materials.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 7-(chloromethyl)-3-methyl-1-benzofuran and related benzofuran derivatives?

A typical approach involves ester hydrolysis followed by functionalization. For example, ethyl esters of benzofuran derivatives are hydrolyzed using potassium hydroxide in a methanol/water mixture under reflux (5–7 hours), followed by acidification with HCl to yield carboxylic acid intermediates . Chloromethyl groups can be introduced via methanesulfonyl chloride (MsCl) in the presence of triethylamine, as demonstrated in the synthesis of 2-(chloromethyl)-7-(trifluoromethyl)benzofuran (57% yield) . Purification often employs column chromatography (e.g., ethyl acetate as eluent) .

Advanced: How do substituent positions (e.g., chloro, methyl, sulfinyl) influence the crystallographic properties of benzofuran derivatives?

Substituents significantly affect molecular planarity and intermolecular interactions. In 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran, the benzofuran core is nearly planar (mean deviation: 0.005 Å), with O–H∙∙∙O hydrogen bonds forming centrosymmetric dimers . Sulfinyl groups (S=O) introduce C–H∙∙∙O and S∙∙∙O interactions , which stabilize crystal packing . Chloro substituents enhance halogen bonding, as seen in bond angle deviations (e.g., C–Cl∙∙∙O angles of ~156°) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify methyl (δ ~2.3 ppm), chloromethyl (δ ~4.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
  • X-ray diffraction : Resolves bond lengths (e.g., C–Cl = 1.74 Å) and torsional angles (e.g., C8–C9–C10–C11 = 178.25°) .
  • TLC : Ethyl acetate systems (Rf ~0.65) monitor reaction progress .

Advanced: How can computational modeling resolve contradictions in substituent effects on biological activity?

Molecular docking and QSAR studies can rationalize discrepancies. For example, 3-methylsulfinyl groups may enhance binding to enzymatic targets like dihydroorotate dehydrogenase (DHODH) by optimizing hydrophobic interactions, while bulky substituents (e.g., 4-iodophenyl) could sterically hinder activity . DFT calculations (e.g., Mulliken charges) further clarify electronic effects of chloro and methyl groups on reactivity .

Basic: What purification challenges arise during the synthesis of chloromethyl-substituted benzofurans?

Chloromethyl intermediates are prone to hydrolysis and require anhydrous conditions. Impurities from incomplete ester hydrolysis (e.g., residual ethyl groups) are removed via acid-base extraction (e.g., dichloromethane/water partitioning) . Low yields (e.g., 57% for 77b ) often stem from competing side reactions, mitigated by controlled reagent stoichiometry (e.g., 1.2–6.0 mmol ratios) .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions on benzofuran scaffolds?

Directed metallation (e.g., lithium-halogen exchange) or protecting group strategies (e.g., silyl ethers) enhance regioselectivity. In 5-chloro-7-methyl derivatives, the chloro group directs electrophiles to the para position via resonance effects, while methyl groups sterically block ortho substitution . Kinetic vs. thermodynamic control is assessed using temperature gradients (e.g., reflux vs. room temperature) .

Basic: How are hydrogen bonding and π-π interactions analyzed in benzofuran crystal structures?

X-ray data quantify intermolecular distances :

  • O–H∙∙∙O bonds: ~1.84 Å (e.g., carboxyl dimers) .
  • C–H∙∙∙Cl interactions: ~3.28 Å .
  • π-π stacking: Benzofuran planes separated by ~3.5–4.0 Å .
    Software like Mercury (CCDC) visualizes these interactions .

Advanced: How do sulfinyl vs. sulfonyl groups modulate biological activity in benzofuran-based drug candidates?

Sulfinyl groups (S=O) enhance hydrogen-bond acceptor capacity , improving target affinity (e.g., IC50_{50} values for DHODH inhibition), while sulfonyl groups (SO2_2) increase polarity, affecting pharmacokinetics . In vitro assays (e.g., antimicrobial MIC tests) reveal that sulfinyl derivatives exhibit broader activity spectra compared to sulfonyl analogues .

Basic: What safety protocols are essential when handling chloromethyl-substituted benzofurans?

  • Use glove boxes or fume hoods to avoid inhalation of volatile intermediates (e.g., methanesulfonyl chloride) .
  • Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
  • Store compounds under inert gas (argon) to prevent hydrolysis .

Advanced: How can substituent effects on fluorescence or UV-Vis spectra guide material science applications?

Chloromethyl and methyl groups induce hyperchromic shifts in UV-Vis spectra (λmax ~270–310 nm) due to extended conjugation. Fluorescence quenching in iodinated derivatives (e.g., 5-iodo-7-methyl) suggests heavy atom effects, useful in designing optoelectronic materials . Time-resolved spectroscopy quantifies excited-state lifetimes for photovoltaic applications .

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